7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of C11H14N2O and a molecular weight of 190.24 g/mol This compound is characterized by its isoindoline core structure, which is a bicyclic system containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: This compound has a similar structure but with a methyl group instead of a propyl group.
7-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one: Another similar compound with slight variations in the substituents.
Uniqueness
7-Amino-2-propyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-amino-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-2-6-13-7-8-4-3-5-9(12)10(8)11(13)14/h3-5H,2,6-7,12H2,1H3 |
InChI Key |
XBYMUWPAPYQGCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
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